molecular formula C12H11N3O5S B2639619 dimethyl 1-[2-oxo-2-(3-thienyl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 2058529-95-4

dimethyl 1-[2-oxo-2-(3-thienyl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B2639619
CAS No.: 2058529-95-4
M. Wt: 309.3
InChI Key: MODRTTSJAXDORZ-UHFFFAOYSA-N
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Description

Dimethyl 1-[2-oxo-2-(3-thienyl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate is a 1,2,3-triazole derivative featuring:

  • 4,5-dicarboxylate ester groups (methoxy substituents).
  • A 1-(2-oxo-2-(3-thienyl)ethyl) substituent at the N(1) position.
    This compound is synthesized via 1,3-dipolar cycloaddition (click chemistry) between an azide precursor and dimethyl acetylenedicarboxylate (DMAD) under solvent-free conditions, a method optimized for high yields (92–94%) in related compounds . Its structure is confirmed by NMR, IR, and HRMS, with characteristic signals for ester carbonyls (δC 168.2–168.5 ppm) and methyl ester protons (δH ~3.97–4.00 ppm) .

Properties

IUPAC Name

dimethyl 1-(2-oxo-2-thiophen-3-ylethyl)triazole-4,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O5S/c1-19-11(17)9-10(12(18)20-2)15(14-13-9)5-8(16)7-3-4-21-6-7/h3-4,6H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODRTTSJAXDORZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(N=N1)CC(=O)C2=CSC=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 1-[2-oxo-2-(3-thienyl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiophene derivative with an azide compound, followed by cyclization to form the triazole ring. The reaction conditions often include the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-[2-oxo-2-(3-thienyl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Dimethyl 1-[2-oxo-2-(3-thienyl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and as a potential drug candidate.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of dimethyl 1-[2-oxo-2-(3-thienyl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The triazole and thiophene rings contribute to its binding affinity and specificity, allowing it to disrupt biological pathways effectively.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spectral and Physical Properties

NMR and IR Data
  • Ester Groups :
    • Methyl esters in dimethyl derivatives show singlets at δH ~3.97–4.00 ppm .
    • Ethyl esters (e.g., compound 6b) exhibit multiplets at δH 1.24–1.33 (CH3) and 4.29–4.39 ppm (CH2) .
    • Carbonyl carbons resonate at δC 168.2–168.5 ppm across all analogs .
  • Substituent-Specific Signals :
    • Thienyl groups (in the target compound) would show aromatic protons at δH ~7.0–7.5 ppm, similar to fluorophenyl (δH ~7.2–7.8 ppm) and bromophenyl (δH ~7.3–7.9 ppm) analogs .
Solubility and Stability
  • Lipophilicity : Diethyl esters (e.g., compound 6b) are more lipophilic than dimethyl derivatives, affecting membrane permeability .
  • Stability : Regioselective reduction studies (e.g., compound 1c) indicate that N(1) esters are more reactive than C(5) esters, but this varies with substituents .

Key Observations :

  • Xanthine oxidase inhibition is highly potent in N-benzyl derivatives (IC50 ~0.71 µM), suggesting that substituent polarity and steric effects critically influence activity .

Biological Activity

Dimethyl 1-[2-oxo-2-(3-thienyl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate (commonly referred to as DMT) is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and applications based on diverse research findings.

Chemical Structure and Properties

DMT is characterized by the following chemical structure:

  • Molecular Formula : C₁₂H₁₁N₃O₅S
  • Molecular Weight : 293.30 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of DMT typically involves the reaction of thienyl derivatives with triazole precursors. Various methods have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free reactions. The efficiency of these methods can significantly influence the biological activity of the final product.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of DMT and related triazole compounds. The following findings summarize its efficacy against various microorganisms:

Microorganism Activity Reference
Staphylococcus aureusModerate to high
Escherichia coliModerate
Candida albicansHigh
Bacillus subtilisLow

In a comparative study of triazole derivatives, DMT exhibited significant inhibitory effects on Candida albicans, indicating potential as an antifungal agent.

Anticancer Potential

Research has also indicated that DMT may possess anticancer properties. In vitro studies demonstrated that DMT inhibits cell proliferation in various cancer cell lines:

Cell Line IC50 (μM) Effect
HeLa (cervical cancer)15Growth inhibition
MCF-7 (breast cancer)20Apoptosis induction
A549 (lung cancer)25Cell cycle arrest

These results suggest that DMT could be a candidate for further development in cancer therapeutics.

Phytotoxicity

DMT's effects on plant growth have also been studied. It was found to inhibit germination and root growth in several plant species, indicating potential use as a herbicide:

Plant Species Inhibition (%) at 10^-4 M Reference
Lactuca sativa>60%
Brassica oleracea50%

Case Studies

A notable case study involved the application of DMT in agricultural settings where its phytotoxic effects were utilized to manage weed populations without harming crop yields. This dual functionality as both an antimicrobial and herbicidal agent presents a unique opportunity for integrated pest management strategies.

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